REACTION_CXSMILES
|
[C:1]([C:3]1[C:4](F)=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH:13]1[CH2:16][CH2:15][CH2:14]1)[C:6]([OH:8])=O)#[N:2].N.C([N:22](C(C)C)CC)(C)C.C1CN([P+](ON2N=NC3C=CC=CC2=3)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.[SH:61][CH2:62][C:63]([NH2:65])=[O:64].[O-]CC.[Na+]>C1COCC1.[OH-].[Na+]>[NH2:2][C:1]1[C:3]2[C:11]([O:12][CH:13]3[CH2:16][CH2:15][CH2:14]3)=[CH:10][CH:9]=[C:5]([C:6]([NH2:22])=[O:8])[C:4]=2[S:61][C:62]=1[C:63]([NH2:65])=[O:64] |f:3.4,6.7,9.10|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=C(C(=O)O)C=CC1OC1CCC1)F
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Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
3.36 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
4.43 g
|
Type
|
reactant
|
Smiles
|
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=C5)N=N4.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
SCC(=O)N
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated at 80° C. for 3 h
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
the reaction continued for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(SC1C(=O)N)C(=CC=C2OC2CCC2)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.784 mmol | |
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 32.7% | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |